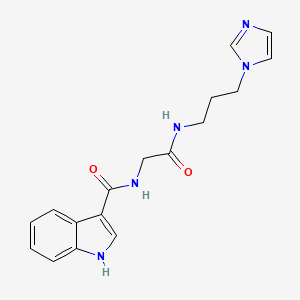

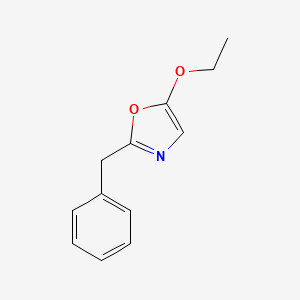

N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, is a complex molecule that likely exhibits a range of biological activities due to the presence of both imidazole and indole moieties. Imidazole is a five-membered planar ring with two nitrogen atoms that is found in many important biological molecules, including histidine and the related hormone histamine. Indole, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a core component of tryptophan and many alkaloids. The combination of these two structures in one molecule suggests potential for interaction with biological systems, possibly through receptor binding or enzyme inhibition.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, the synthesis of orthogonally positioned diamino pyrrole- and imidazole-containing polyamides is detailed in a study where the addition of a second amino group to the N1-position of pyrrole or imidazole in polyamides was found to enhance DNA binding affinity and water solubility while retaining sequence specificity . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, involving the stepwise construction of the imidazole and indole frameworks, followed by the introduction of the appropriate substituents through amide bond formation and other common organic reactions.

Molecular Structure Analysis

The molecular structure of this compound would include several functional groups and structural motifs that are significant for its chemical behavior. The imidazole ring imparts a degree of aromaticity and electron density, which could influence the molecule's interaction with other chemical entities. The indole moiety contributes to the molecule's planarity and potential for pi-pi interactions. The amide linkages present in the molecule are known for their stability and resistance to hydrolysis, which could affect the compound's biological stability.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the presence of functional groups such as amides, amines, and aromatic rings suggests that it could undergo a variety of chemical reactions. Amides can participate in acylation and deacylation reactions, amines are nucleophilic and can be alkylated or acylated, and aromatic rings can undergo electrophilic substitution reactions. The imidazole ring, in particular, is known to be a versatile participant in chemical reactions due to its ability to act as both a nucleophile and an electrophile.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple hydrogen bond donors and acceptors suggests that the compound would have a relatively high boiling point and melting point, as well as good solubility in polar solvents. The compound's stability could be influenced by the presence of the amide bonds, which are typically resistant to hydrolysis. The aromatic nature of the indole and imidazole rings suggests that the compound could absorb light in the UV-visible range, which could be relevant for spectroscopic detection and analysis.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The chemical compound N-(2-((3-(1H-imidazol-1-yl)propyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide belongs to a class of compounds that have been explored for various scientific applications, particularly due to their structural uniqueness and potential biological activities. Although direct studies on this specific compound were not found, research on closely related indole and imidazole derivatives provides insight into the potential applications and methodologies for synthesis and characterization of similar compounds.

Indole and imidazole derivatives have been synthesized and characterized through various chemical techniques, demonstrating their potential in medicinal chemistry due to their antioxidant, anti-HIV, and anticancer activities. These compounds are often synthesized using specific reactions, such as the reaction of N-propargyl indole-2-carboxamides with propargylamine under Lewis acid- and base-promoted conditions, leading to polyheterocyclic compounds with promising photophysical properties (Bakholdina et al., 2020).

Biological Activities and Applications

The exploration of indole and imidazole derivatives extends into the development of novel therapeutic agents. These compounds have shown a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects, highlighting their importance in drug discovery and medicinal chemistry.

For instance, Schiff bases containing indole moiety and their derivatives have been synthesized and evaluated for antioxidant and antimicrobial activities, showing that some compounds exhibit significant effects in these areas (Saundane et al., 2015). Similarly, indole derivatives have been designed as epidemal growth factor receptor (EGFR) inhibitors, demonstrating potent anticancer activities against various cancer cell lines, which signifies their potential as therapeutic agents targeting specific pathways involved in cancer progression (Zhang et al., 2017).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Imidazole and indole derivatives are known to interact with a wide range of biological targets. For instance, imidazole is the core structure of many natural products such as histidine, purine, and histamine . Indole is also a key component of many biologically active compounds .

Mode of Action

The mode of action of imidazole and indole derivatives can vary greatly depending on their specific structures and targets. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Imidazole and indole derivatives can affect numerous biochemical pathways. For example, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . Similarly, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Pharmacokinetics

The pharmacokinetics of imidazole and indole derivatives can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics. Generally, these compounds are known for their high solubility in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of imidazole and indole derivatives can be diverse, reflecting their wide range of targets and modes of action. These can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .

Action Environment

The action, efficacy, and stability of imidazole and indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and interactions with its targets .

Propiedades

IUPAC Name |

N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c23-16(19-6-3-8-22-9-7-18-12-22)11-21-17(24)14-10-20-15-5-2-1-4-13(14)15/h1-2,4-5,7,9-10,12,20H,3,6,8,11H2,(H,19,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVWCUKMVNBSTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2537159.png)

![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)

![3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2537162.png)

![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)

![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537177.png)

![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)

![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)